molecular formula C14H21NO3 B241086 N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide

N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide

Cat. No. B241086
M. Wt: 251.32 g/mol
InChI Key: DNYGWNLCDMNQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide, also known as BVT.74389, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has shown potential in the treatment of inflammatory diseases by inhibiting the production of inflammatory cytokines.

Mechanism Of Action

The mechanism of action of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory cytokines. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its ability to selectively inhibit PDE4 and PKC. This allows for the specific targeting of these enzymes and signaling pathways. Additionally, this compound has shown potential in the treatment of various diseases, making it a promising candidate for further research.
One limitation of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.

Future Directions

There are several future directions for the research of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide. One direction is to further investigate its potential in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Another direction is to investigate the potential of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in combination with other compounds for enhanced efficacy.
Conclusion:
In conclusion, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to determine the optimal dosage and administration of this compound for various applications and to investigate its potential in combination with other compounds for enhanced efficacy.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the reaction of tert-butyl 2-(3-methoxyphenoxy)propanoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction results in the formation of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide as a white solid with a yield of 85-90%.

properties

Product Name

N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-tert-butyl-2-(3-methoxyphenoxy)propanamide

InChI

InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-8-6-7-11(9-12)17-5/h6-10H,1-5H3,(H,15,16)

InChI Key

DNYGWNLCDMNQDY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC

Canonical SMILES

CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC

Origin of Product

United States

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